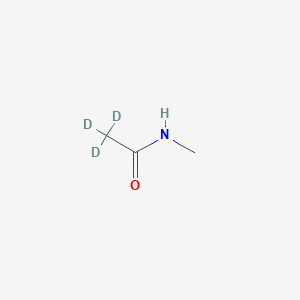
2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one
Descripción general
Descripción
2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one, also known as 2C-E, is a synthetic psychedelic drug of the phenethylamine and piperidine classes. It was first synthesized in the 1970s by Alexander Shulgin and is used in scientific research for its psychostimulant and hallucinogenic effects. It has a relatively low toxicity profile compared to other psychedelics and is considered to be one of the safer psychedelics to experiment with.
Aplicaciones Científicas De Investigación
Detoxication Pathways
Research on chloroprene, a related compound to 2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one, indicates its metabolism involves glutathione and epoxide hydrolase in liver microsomes, leading to the formation of several glutathione conjugates. This suggests potential applications in studying detoxication pathways for similar compounds (Munter et al., 2003).
Synthesis and Antinociceptive Activity
Derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine, which shares structural similarities with 2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one, have been synthesized and tested for analgesic properties. This research highlights the potential application of 2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one in the development of new analgesic compounds (Rádl et al., 2010).
Nucleoside Protection in Synthesis
The use of 1-aryl-4-alkoxypiperidin-4-yl groups, closely related to 2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one, for protecting the 2′-hydroxy functions in oligoribonucleotide synthesis has been explored. This indicates a possible application in the protection of sensitive functional groups during the chemical synthesis of biologically important molecules (Lloyd et al., 2000).
Environmental Chemistry
The synthesis of 1-Chloro-1,2-benziodoxol-3(1H)-one, an environmentally friendly oxidant, from related chlorinated precursors suggests the relevance of 2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one in the development of green chemistry applications (Li & Zhang, 2009).
Cyclic Diguanylic Acid Synthesis
The compound has been utilized as a protecting group in the synthesis of 3′,5′-cyclic diguanylic acid, showcasing its utility in the field of nucleic acid chemistry and potential application in the synthesis of cyclic dinucleotides (Yan & Lopez Aguilar, 2007).
Propiedades
IUPAC Name |
2-chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-3-10(12)11(14)13-7-5-9(6-8-13)15-4-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMGCTJOOJXPFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)OCC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-ethoxypiperidin-1-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[(Ethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1490021.png)




![(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine](/img/structure/B1490032.png)



